Enzyme Inhibition vs. Substrate Activity: A Functional Switch at Glycerol Kinase
3-Fluoropropane-1,2-diol acts as a potent competitive inhibitor of glycerol kinase, whereas the non-fluorinated analog glycerol is a substrate. At C3, fluorine substitution abolishes substrate activity entirely, with no detectable phosphorylation at concentrations up to 300 mM [1]. The compound inhibits glycerol phosphorylation with a Ki of 8.6 ± 0.7 mM, and inhibits dihydroxyacetone phosphorylation with a Ki of 3.6 ± 0.8 mM [1]. In contrast, the 3-deoxy analog (3-deoxy-sn-glycerol) shows lower Ki values of 4.6 ± 1.2 mM and 1.2 ± 0.04 mM, respectively, indicating that fluorine imparts a distinct inhibitory profile [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) vs. substrate activity |
|---|---|
| Target Compound Data | Ki = 8.6 ± 0.7 mM (vs. glycerol); Ki = 3.6 ± 0.8 mM (vs. dihydroxyacetone); No substrate activity up to 300 mM. |
| Comparator Or Baseline | Glycerol: Substrate (Km = 0.050 ± 0.007 mM); 3-Deoxy-sn-glycerol: Ki = 4.6 ± 1.2 mM (vs. glycerol), Ki = 1.2 ± 0.04 mM (vs. dihydroxyacetone). |
| Quantified Difference | Ki for 3-fluoropropane-1,2-diol is 1.9-fold higher than 3-deoxy-sn-glycerol vs. glycerol, and 3.0-fold higher vs. dihydroxyacetone. |
| Conditions | Glycerol kinase from Candida mycoderma; Assay at pH 7.5, 30°C with 0.81 mM ATP; Reaction coupled to NADH oxidation. |
Why This Matters
This functional switch from substrate to inhibitor is critical for designing enzyme mechanism studies and for applications where specific inhibition of glycerol kinase is required.
- [1] Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. Biochemical Journal, 130(1), 199-205. View Source
